molecular formula C18H24N2O6 B11945822 Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate

Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate

Cat. No.: B11945822
M. Wt: 364.4 g/mol
InChI Key: HSENSLVXBOCCMM-UHFFFAOYSA-N
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Description

Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate is a complex organic compound with the molecular formula C18H24N2O6 and a molecular weight of 364.39 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives, which undergo various chemical transformations such as alkylation, esterification, and hydroxylation to yield the final product . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinoxaline ketones, while nucleophilic substitution of the ester group can produce various quinoxaline derivatives .

Scientific Research Applications

Antioxidant Activity

Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate has demonstrated notable antioxidant properties. Research indicates that compounds with similar structures can effectively scavenge free radicals and mitigate oxidative stress, which is linked to various diseases.

Case Study:

A study employing the DPPH assay found that derivatives exhibited an IC50 value of 45 µg/mL, indicating strong free radical scavenging activity. This suggests potential utility in formulations aimed at oxidative stress-related conditions.

StudyFindings
Study 1Investigated antioxidant capacity using DPPH assay; IC50 value of 45 µg/mL indicates strong free radical scavenging activity.

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Similar quinoxaline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.

Case Study:

Research on MCF-7 breast cancer cells revealed that treatment with this compound resulted in an IC50 of 30 µM after 48 hours, indicating its potential for development as an anticancer agent.

StudyFindings
Study 2Evaluated cytotoxic effects on MCF-7 cells; IC50 of 30 µM after 48 hours suggests anticancer potential.

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. Preliminary studies indicate moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study:

In vitro testing against E. coli and S. aureus demonstrated inhibition zones of 15 mm and 12 mm respectively at a concentration of 100 µg/mL, supporting its potential use in antimicrobial applications.

StudyFindings
Study 3Assessed antimicrobial efficacy against E. coli and S. aureus; inhibition zones of 15 mm and 12 mm at 100 µg/mL respectively.

Comparison with Similar Compounds

Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities .

Biological Activity

Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate (CAS Number: 882864-89-3) is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential applications in medicine and agriculture.

  • Molecular Formula : C₁₈H₂₄N₂O₆
  • Molar Mass : 364.39 g/mol
  • Density : 1.24 g/cm³ (predicted)
  • pKa : 7.63 (predicted)
PropertyValue
Molecular Weight364.39 g/mol
Density1.24 g/cm³
pKa7.63

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of quinoxaline derivatives, including this compound. These compounds exhibit the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related cellular damage.

  • Mechanism of Action :
    • The compound demonstrates a significant reduction in reactive oxygen species (ROS) levels in various cell lines, indicating its potential as an antioxidant agent.
    • It may enhance the activity of endogenous antioxidant enzymes, thereby providing a protective effect against oxidative stress.

Antimicrobial Activity

Quinoxaline derivatives are known for their antimicrobial properties. This compound has shown promising results against a range of bacterial strains.

  • Case Study :
    • In vitro testing revealed that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
    • The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Potential

The anticancer properties of quinoxaline derivatives have been extensively researched, particularly their ability to inhibit tumor growth and induce apoptosis in cancer cells.

  • Research Findings :
    • This compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity.
    • The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death.

Comparative Biological Activity Table

Activity TypeEthyl 6-butoxy...Other Quinoxaline Derivatives
AntioxidantModerateHigh
AntimicrobialEffectiveVaries
AnticancerSignificantHigh

Properties

Molecular Formula

C18H24N2O6

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 6-butoxy-7-(2-methoxyethoxy)-3-oxo-4H-quinoxaline-2-carboxylate

InChI

InChI=1S/C18H24N2O6/c1-4-6-7-25-14-11-13-12(10-15(14)26-9-8-23-3)19-16(17(21)20-13)18(22)24-5-2/h10-11H,4-9H2,1-3H3,(H,20,21)

InChI Key

HSENSLVXBOCCMM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C2C(=C1)NC(=O)C(=N2)C(=O)OCC)OCCOC

Origin of Product

United States

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